molecular formula C32H30N4OS2 B11529125 (2E,5E)-3-ethyl-2-[(2-methyl-1,3-benzothiazol-6-yl)imino]-5-[(2E)-2-(1,3,3-trimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

(2E,5E)-3-ethyl-2-[(2-methyl-1,3-benzothiazol-6-yl)imino]-5-[(2E)-2-(1,3,3-trimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

Cat. No.: B11529125
M. Wt: 550.7 g/mol
InChI Key: LZWMYKZONRYSIH-AVQBCGPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E,5E)-3-ETHYL-2-[(2-METHYL-1,3-BENZOTHIAZOL-6-YL)IMINO]-5-{2-[(2E)-1,3,3-TRIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of benzothiazole, indole, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-3-ETHYL-2-[(2-METHYL-1,3-BENZOTHIAZOL-6-YL)IMINO]-5-{2-[(2E)-1,3,3-TRIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Construction of the Thiazolidinone Ring: This step involves the cyclization of a thioamide with an α-halo ketone or aldehyde.

    Final Coupling Reaction: The final step involves the coupling of the benzothiazole and indole derivatives with the thiazolidinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with the appropriate electrophile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a candidate for the development of new biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a promising lead compound for the development of therapeutics for diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (2E,5E)-3-ETHYL-2-[(2-METHYL-1,3-BENZOTHIAZOL-6-YL)IMINO]-5-{2-[(2E)-1,3,3-TRIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,5E)-3-ETHYL-2-[(2-METHYL-1,3-BENZOTHIAZOL-6-YL)IMINO]-5-{2-[(2E)-1,3,3-TRIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-1,3-THIAZOLIDIN-4-ONE: is similar to other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of (2E,5E)-3-ETHYL-2-[(2-METHYL-1,3-BENZOTHIAZOL-6-YL)IMINO]-5-{2-[(2E)-1,3,3-TRIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its combination of structural features from benzothiazole, indole, and thiazolidinone moieties. This unique combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H30N4OS2

Molecular Weight

550.7 g/mol

IUPAC Name

(5E)-3-ethyl-2-[(2-methyl-1,3-benzothiazol-6-yl)imino]-5-[(2E)-2-(1,3,3-trimethyl-5-phenylindol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H30N4OS2/c1-6-36-30(37)27(39-31(36)34-23-13-14-25-28(19-23)38-20(2)33-25)16-17-29-32(3,4)24-18-22(12-15-26(24)35(29)5)21-10-8-7-9-11-21/h7-19H,6H2,1-5H3/b27-16+,29-17+,34-31?

InChI Key

LZWMYKZONRYSIH-AVQBCGPVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\2/C(C3=C(N2C)C=CC(=C3)C4=CC=CC=C4)(C)C)/SC1=NC5=CC6=C(C=C5)N=C(S6)C

Canonical SMILES

CCN1C(=O)C(=CC=C2C(C3=C(N2C)C=CC(=C3)C4=CC=CC=C4)(C)C)SC1=NC5=CC6=C(C=C5)N=C(S6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.